2-Amino-4-bromo-6-methylbenzaldehyde
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Overview
Description
2-Amino-4-bromo-6-methylbenzaldehyde is an organic compound with the molecular formula C8H8BrNO It is a derivative of benzaldehyde, featuring an amino group at the second position, a bromine atom at the fourth position, and a methyl group at the sixth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-4-bromo-6-methylbenzaldehyde can be synthesized through several methods. One common approach involves the bromination of 2-amino-6-methylbenzaldehyde using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-bromo-6-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the bromine atom.
Major Products Formed
Oxidation: 2-Amino-4-bromo-6-methylbenzoic acid.
Reduction: 2-Amino-4-bromo-6-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-4-bromo-6-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-4-bromo-6-methylbenzaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors through its functional groups, influencing their activity. The amino group can form hydrogen bonds, while the bromine atom can participate in halogen bonding, affecting molecular interactions and pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloro-6-methylbenzaldehyde: Similar structure but with a chlorine atom instead of bromine.
2-Amino-4-bromo-6-ethylbenzaldehyde: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
2-Amino-4-bromo-6-methylbenzaldehyde is unique due to the presence of both an amino group and a bromine atom on the benzene ring, which imparts distinct reactivity and potential for diverse applications compared to its analogs.
Properties
Molecular Formula |
C8H8BrNO |
---|---|
Molecular Weight |
214.06 g/mol |
IUPAC Name |
2-amino-4-bromo-6-methylbenzaldehyde |
InChI |
InChI=1S/C8H8BrNO/c1-5-2-6(9)3-8(10)7(5)4-11/h2-4H,10H2,1H3 |
InChI Key |
SKBHNYYUVLRQNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C=O)N)Br |
Origin of Product |
United States |
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